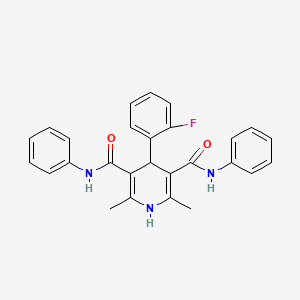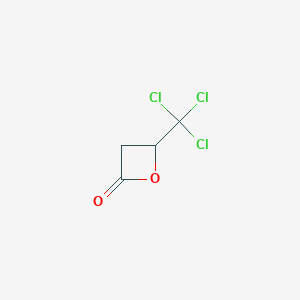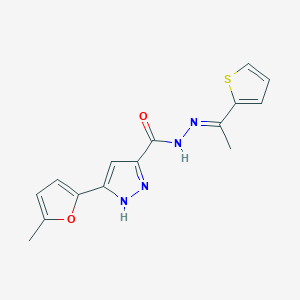
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is a chemical compound that belongs to the class of brominated phenols This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the phenol ring, and a pyridin-2-yliminomethyl group at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol typically involves the bromination of 6-(pyridin-2-yliminomethyl)-phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2,4-dibromo-6-(pyridin-2-ylmethyl)-phenol.
Substitution: Formation of 2,4-dimethoxy-6-(pyridin-2-yliminomethyl)-phenol.
Applications De Recherche Scientifique
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol involves its interaction with specific molecular targets. The bromine atoms and the pyridin-2-yliminomethyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-(pyridin-2-yliminomethyl)-phenol
- 2,4-Dibromo-6-(pyridin-3-yliminomethyl)-phenol
- 2,4-Dibromo-6-(pyridin-2-ylmethyl)-phenol
Uniqueness
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is unique due to the presence of both bromine atoms and the pyridin-2-yliminomethyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C12H8Br2N2O |
|---|---|
Poids moléculaire |
356.01 g/mol |
Nom IUPAC |
2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+ |
Clé InChI |
DMKCSXSPFSKZOB-FRKPEAEDSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
SMILES canonique |
C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)






![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)

![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)
